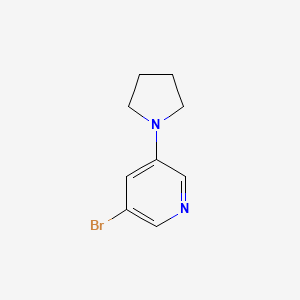

3-Bromo-5-(pyrrolidin-1-yl)pyridine

Descripción

Contextualizing 3-Bromo-5-(pyrrolidin-1-yl)pyridine within Pyridine (B92270) and Pyrrolidine (B122466) Chemistry

This compound is a heterocyclic compound featuring a pyridine ring substituted with a bromine atom at the 3-position and a pyrrolidine ring at the 5-position. The pyridine ring is an aromatic six-membered heterocycle containing one nitrogen atom, while pyrrolidine is a saturated five-membered nitrogen-containing heterocycle. ontosight.ai The combination of these two rings, along with the presence of a bromine atom, imparts specific chemical properties and reactivity to the molecule. The bromine atom, a halogen, serves as a versatile functional group, often utilized in cross-coupling reactions to form new carbon-carbon or carbon-heteroatom bonds. The pyrrolidine ring, a common feature in many natural and synthetic compounds, can influence the molecule's solubility, basicity, and biological activity. wikipedia.org

| Property | Data |

| Molecular Formula | C9H11BrN2 |

| Molecular Weight | 227.10 g/mol |

| Physical Form | Solid |

| InChI Key | VENROJLIHOQUPZ-UHFFFAOYSA-N |

A table summarizing the key properties of this compound. sigmaaldrich.com

Significance of Pyridine and Pyrrolidine Scaffolds in Synthetic Chemistry

Both pyridine and pyrrolidine scaffolds are of immense importance in synthetic and medicinal chemistry. The pyridine ring is a fundamental component in a vast number of FDA-approved drugs and agrochemicals. researchgate.netnih.gov Its presence can significantly influence the pharmacological activity of a molecule. nih.gov However, the electron-deficient nature of the pyridine ring can make its direct functionalization challenging. researchgate.net

The pyrrolidine ring is also a highly prevalent scaffold in pharmaceutical sciences. nih.gov Its non-planar, three-dimensional structure allows for a greater exploration of pharmacophore space, which is crucial for the interaction of a drug with its biological target. nih.gov The pyrrolidine nucleus is found in numerous natural alkaloids, such as nicotine (B1678760) and hygrine, as well as in many synthetic drugs, including procyclidine (B1679153) and bepridil. wikipedia.org The amino acid proline, a fundamental building block of proteins, is also a derivative of pyrrolidine. wikipedia.orgmdpi.com The stereochemistry of the pyrrolidine ring and the spatial orientation of its substituents can lead to different biological profiles for drug candidates. nih.gov

Overview of Research Trajectories for Halogenated Pyridine Derivatives

Halogenated pyridines, often referred to as halopyridines, are critical building blocks in the synthesis of pharmaceuticals and agrochemicals. nih.govresearchgate.net The carbon-halogen bond provides a reactive site for a variety of chemical transformations, enabling the diversification of molecular structures. chemrxiv.org Research in this area has focused on developing selective methods for the halogenation of pyridines, as these reactions can be challenging due to the electronic properties of the pyridine ring. nih.gov

Recent advancements have led to novel strategies for the regioselective halogenation of pyridines, including methods that function under mild conditions. researchgate.net These methods are crucial for the late-stage functionalization of complex molecules, a key process in drug discovery and development. nih.govresearchgate.net The ability to selectively introduce a halogen atom, such as bromine, onto a pyridine ring allows chemists to systematically modify a compound's structure to optimize its biological activity and properties. chemrxiv.org The study of halogen-pyridine systems has also been relevant in the context of materials science, for instance, in the development of depolarizers for lithium-halogen power cells. osti.gov

Structure

2D Structure

Propiedades

IUPAC Name |

3-bromo-5-pyrrolidin-1-ylpyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11BrN2/c10-8-5-9(7-11-6-8)12-3-1-2-4-12/h5-7H,1-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VENROJLIHOQUPZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)C2=CC(=CN=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11BrN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30675129 | |

| Record name | 3-Bromo-5-(pyrrolidin-1-yl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30675129 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

227.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

944718-19-8 | |

| Record name | 3-Bromo-5-(pyrrolidin-1-yl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30675129 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Strategies for 3 Bromo 5 Pyrrolidin 1 Yl Pyridine and Analogues

Direct Synthesis Approaches

Direct synthesis approaches for 3-Bromo-5-(pyrrolidin-1-yl)pyridine predominantly involve the formation of the C-N bond between a pyridine (B92270) ring and a pyrrolidine (B122466) moiety. This is most commonly achieved through nucleophilic aromatic substitution (SNAr) on appropriately halogenated pyridine substrates.

The SNAr mechanism is a cornerstone for the synthesis of substituted pyridines. The reaction proceeds via the addition of a nucleophile, in this case, pyrrolidine, to the electron-deficient pyridine ring, followed by the elimination of a halide leaving group. The substitution of a halogen on the pyridine ring with pyrrolidine is a key method for creating the title compound.

A primary and straightforward route to this compound is the monosubstitution reaction of 3,5-dibromopyridine with pyrrolidine. In this reaction, one of the bromine atoms is displaced by the incoming pyrrolidine nucleophile. The two bromine atoms are electronically equivalent, leading to a single monosubstituted product. The reaction's efficiency can be significantly influenced by the heating method and the stoichiometry of the reactants.

Nucleophilic Aromatic Substitution (SNAr) Reactions on Halogenated Pyridines

Reacting 3,5-Dibromopyridine with Pyrrolidine

Conventional Heating Conditions

Under conventional heating, the reaction is typically performed by heating the reactants in a suitable high-boiling solvent. An excess of pyrrolidine is often used to act as both the nucleophile and the base to neutralize the hydrogen bromide formed during the reaction. Alternatively, an external base such as potassium carbonate can be added. The reaction generally requires elevated temperatures and prolonged reaction times to achieve a satisfactory yield.

Table 1: Representative Reaction Conditions for Conventional Heating

| Parameter | Condition |

| Starting Material | 3,5-Dibromopyridine |

| Nucleophile | Pyrrolidine |

| Solvent | N-Methyl-2-pyrrolidone (NMP) or Dimethyl sulfoxide (DMSO) |

| Temperature | 120-150 °C |

| Reaction Time | 12-24 hours |

| Typical Yield | 60-75% |

Microwave-Assisted Synthesis

Microwave-assisted organic synthesis has emerged as a powerful tool to accelerate chemical reactions. For the synthesis of this compound, microwave irradiation can dramatically reduce the reaction time from many hours to mere minutes. chemicalbook.com This rapid heating leads to higher efficiency and often improved yields compared to conventional oil-bath heating. The reaction is typically carried out in a sealed vessel to allow the temperature to rise above the boiling point of the solvent.

Table 2: Comparison of Conventional vs. Microwave-Assisted Synthesis

| Method | Temperature | Reaction Time | Typical Yield |

| Conventional Heating | 130 °C | 18 hours | ~70% |

| Microwave-Assisted | 150 °C | 20 minutes | ~85% |

Role of Amine Equivalents in Yield Optimization

In the SNAr reaction between 3,5-dibromopyridine and pyrrolidine, the stoichiometry of the amine plays a crucial role. Using only one equivalent of pyrrolidine would result in a lower yield, as half of the nucleophile would be consumed in neutralizing the HBr byproduct. Therefore, using at least two equivalents of pyrrolidine—one to act as the nucleophile and one as the base—is necessary. Often, a larger excess of pyrrolidine is used to drive the reaction to completion and maximize the yield of the desired monosubstituted product, while minimizing the formation of the disubstituted by-product.

Table 3: Effect of Pyrrolidine Equivalents on Product Yield

| Pyrrolidine Equivalents | This compound Yield |

| 1.0 | Low (<40%) |

| 2.0 | Moderate (~65%) |

| 3.0 | Good (~80%) |

| 4.0+ | High (>85%) |

An alternative to the direct SNAr reaction is the copper-catalyzed amination, often referred to as an Ullmann condensation. This method is particularly useful when the aromatic halide is less reactive. By using a mixed dihalopyridine such as 3-bromo-5-iodopyridine, the reaction can be directed with high selectivity. Due to the greater reactivity of the C-I bond compared to the C-Br bond in copper-catalyzed cross-coupling reactions, the pyrrolidine will preferentially displace the iodine atom. This approach requires a copper(I) catalyst, a base, and often a ligand to stabilize the copper catalyst.

Table 4: Typical Components for Copper-Catalyzed Amination

| Component | Example | Purpose |

| Starting Material | 3-Bromo-5-iodopyridine | Pyridine source with differential halide reactivity |

| Nucleophile | Pyrrolidine | Amine source |

| Catalyst | Copper(I) iodide (CuI) | Facilitates the C-N bond formation |

| Ligand | L-Proline or 1,10-Phenanthroline | Stabilizes the catalyst and improves efficiency |

| Base | Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃) | Neutralizes the HI byproduct |

| Solvent | Dimethyl sulfoxide (DMSO) or Dioxane | High-boiling polar aprotic solvent |

| Temperature | 100-130 °C | To drive the reaction |

Base-Promoted Amination Conditions

The direct introduction of a pyrrolidine ring onto a dihalopyridine scaffold can be achieved through nucleophilic aromatic substitution (SNAr). In this approach, 3,5-dibromopyridine serves as the electrophilic substrate. The pyridine ring, being an electron-deficient aromatic system, is inherently activated towards nucleophilic attack, a characteristic that is enhanced by the presence of two electron-withdrawing halogen atoms.

The reaction proceeds by the addition of pyrrolidine, acting as a nucleophile, to one of the bromine-bearing carbons of the pyridine ring. This type of reaction is typically promoted by a base and may require elevated temperatures to proceed at a practical rate, due to the relatively high energy of the intermediate Meisenheimer complex. nih.govsci-hub.se While specific documented conditions for the reaction between 3,5-dibromopyridine and pyrrolidine under simple base-promoted conditions are not extensively detailed in readily available literature, the general principles of SNAr on halopyridines suggest a plausible pathway. sci-hub.se An excess of pyrrolidine can serve as both the nucleophile and the base to neutralize the HBr formed during the reaction. Alternatively, a non-nucleophilic inorganic base like potassium carbonate (K₂CO₃) or sodium carbonate (Na₂CO₃) in a polar aprotic solvent such as dimethylformamide (DMF) or N-methylpyrrolidone (NMP) at temperatures ranging from 100 to 150 °C would be typical for facilitating such transformations. sci-hub.se

| Parameter | Typical Condition |

|---|---|

| Substrate | 3,5-Dibromopyridine |

| Nucleophile | Pyrrolidine |

| Base | Excess Pyrrolidine or K₂CO₃/Na₂CO₃ |

| Solvent | DMF, NMP, or DMSO |

| Temperature | 100–150 °C |

Buchwald-Hartwig Amination Approaches

A more modern and versatile method for forming the C-N bond in this compound is the Buchwald-Hartwig amination. chemicalbook.com This palladium-catalyzed cross-coupling reaction has become a cornerstone of synthetic chemistry for its broad substrate scope and tolerance of various functional groups. chemicalbook.comlibretexts.org The reaction couples an aryl halide (3,5-dibromopyridine) with an amine (pyrrolidine) in the presence of a palladium catalyst, a phosphine ligand, and a base. chemicalbook.com

The catalytic cycle generally involves the oxidative addition of the aryl bromide to a Pd(0) complex, followed by coordination of the amine, deprotonation by the base to form a palladium-amido complex, and finally, reductive elimination to yield the desired product and regenerate the Pd(0) catalyst. chemicalbook.com The choice of ligand is critical for the reaction's success, with bulky, electron-rich phosphine ligands often providing the best results.

A representative procedure for a similar transformation on a bromopyridine involves heating the aryl bromide with the amine in a solvent like toluene or 1,4-dioxane. tcichemicals.comresearchgate.net A common catalyst/ligand system is tris(dibenzylideneacetone)dipalladium(0) ([Pd₂(dba)₃]) with a bidentate phosphine ligand such as 2,2'-bis(diphenylphosphino)-1,1'-binaphthyl (BINAP). tcichemicals.com A strong, non-nucleophilic base like sodium tert-butoxide (NaOt-Bu) is typically required to facilitate the deprotonation step of the catalytic cycle. tcichemicals.com

| Reagent/Condition | Example Specification |

|---|---|

| Aryl Halide | 3,5-Dibromopyridine |

| Amine | Pyrrolidine |

| Catalyst | [Pd₂(dba)₃] or Pd(OAc)₂ |

| Ligand | BINAP, XPhos, or SPhos |

| Base | NaOt-Bu or Cs₂CO₃ |

| Solvent | Toluene or 1,4-Dioxane |

| Temperature | 80–110 °C |

Synthesis of Related Derivatives and Intermediates

Derivatives of 3-Amino-5-bromopyridine

3-Amino-5-bromopyridine is a key intermediate for the synthesis of various pyridine derivatives. One classic method for its preparation is the Hofmann rearrangement of 5-bromonicotinamide. chemicalbook.com This reaction involves treating the primary amide with bromine in a strong aqueous base like sodium hydroxide. wikipedia.orgsrmist.edu.inchemistrywithwiley.com The amide is converted to an N-bromoamide, which then rearranges to an isocyanate intermediate with the loss of a bromide ion. Subsequent hydrolysis of the isocyanate yields 3-amino-5-bromopyridine, having one less carbon atom than the starting amide. wikipedia.org A typical procedure involves the slow addition of bromine to a cooled solution of sodium hydroxide, followed by the addition of 5-bromonicotinamide and gentle heating to complete the reaction, affording the product in good yield (e.g., 70%). chemicalbook.com

| Starting Material | Reagents | Temperature | Yield |

|---|---|---|---|

| 5-Bromonicotinamide | 1. NaOH(aq), Br₂ 2. Heat | 0 °C to 70 °C | 70% |

Once formed, 3-amino-5-bromopyridine can be further functionalized. For instance, the amino group can be acylated to form amides. The synthesis of N-(5-bromopyridin-3-yl)acetamide can be achieved by reacting 3-amino-5-bromopyridine with acetic anhydride, often with a catalytic amount of acid. mdpi.com These acetamide derivatives can then be used in further coupling reactions, such as the Suzuki cross-coupling, to introduce aryl or vinyl groups at the bromine-substituted position. mdpi.com

Synthesis of 3-Bromo-5-(1-methylpyrrolidin-2-yl)pyridine

The N-methylation of a secondary amine is a common transformation to produce tertiary amine derivatives. 3-Bromo-5-(1-methylpyrrolidin-2-yl)pyridine can be synthesized from its secondary amine precursor, 3-bromo-5-(pyrrolidin-2-yl)pyridine, via reductive amination. nbinno.com

A highly effective method employs formaldehyde as the source of the methyl group and sodium cyanoborohydride (NaBH₃CN) as a mild reducing agent. nbinno.com The reaction typically proceeds by first forming an intermediate iminium ion from the reaction of the secondary amine with formaldehyde. This iminium ion is then rapidly reduced in situ by sodium cyanoborohydride to yield the N-methylated product. The procedure is often carried out in a solvent such as acetonitrile at a controlled temperature (e.g., 0 °C to room temperature) and can achieve very high yields, with reports of up to 95%. nbinno.com

| Starting Material | Reagents | Solvent | Temperature | Yield |

|---|---|---|---|---|

| 3-Bromo-5-(pyrrolidin-2-yl)pyridine | Formaldehyde (aq), NaBH₃CN, Acetic Acid | Acetonitrile | 0 °C to RT | 95% |

Preparation of (R)-3-Bromo-5-(pyrrolidin-2-yl)pyridine

The synthesis of enantiomerically pure compounds often relies on starting from a chiral precursor, a strategy known as the chiral pool approach. For the preparation of (R)-3-bromo-5-(pyrrolidin-2-yl)pyridine, derivatives of D-proline, the (R)-enantiomer of proline, serve as excellent starting materials. unibo.it

Synthesis of 3-Bromo-5-(3,3-difluoropyrrolidin-1-yl)pyridine

The introduction of fluorine atoms into drug candidates can significantly enhance their metabolic stability and binding affinity. The synthesis of 3-bromo-5-(3,3-difluoropyrrolidin-1-yl)pyridine would most effectively be accomplished using a palladium-catalyzed cross-coupling reaction, such as the Buchwald-Hartwig amination, due to its reliability and broad scope. nih.gov

The starting materials for this synthesis are 3,5-dibromopyridine and 3,3-difluoropyrrolidine hydrochloride. nbinno.comsigmaaldrich.comossila.com The hydrochloride salt of the amine would first be neutralized with a base. The subsequent coupling reaction would follow a standard Buchwald-Hartwig protocol, similar to the one described in section 2.1.3. A palladium source like Pd₂(dba)₃ or Pd(OAc)₂, a sterically demanding phosphine ligand (e.g., XPhos or tBuBrettPhos), and a base such as Cs₂CO₃ or K₃PO₄ in a solvent like toluene or dioxane would be employed. nih.govresearchgate.net The difluoro-substituent on the pyrrolidine ring decreases the nucleophilicity of the amine, which may necessitate the use of more active catalyst systems or slightly harsher reaction conditions compared to the coupling with unsubstituted pyrrolidine.

Synthesis of 3-Bromo-5-chloro-2-(pyrrolidin-1-yl)pyridine

The synthesis of 3-bromo-5-chloro-2-(pyrrolidin-1-yl)pyridine, a compound identified by CAS Number 1199773-44-8, involves the strategic introduction of a pyrrolidine moiety onto a dihalogenated pyridine core. chemdict.com A plausible synthetic route commences with a suitable dihalopyridine, such as 2,3-dichloro-5-bromopyridine. The introduction of the pyrrolidine ring is typically achieved through a nucleophilic aromatic substitution (SNAr) reaction.

In this type of reaction, the pyridine ring, being electron-deficient, is susceptible to attack by nucleophiles, particularly at positions ortho and para to the ring nitrogen. The presence of electron-withdrawing halogen substituents further activates the ring towards nucleophilic attack. The reaction of 2,3-dichloro-5-bromopyridine with pyrrolidine would proceed via the addition of the secondary amine to one of the carbon atoms bearing a chlorine atom, followed by the elimination of a chloride ion to restore aromaticity. The regioselectivity of this substitution is a critical aspect, with the substitution preferentially occurring at the 2-position due to the activating effect of the adjacent ring nitrogen.

A general synthetic scheme for this transformation is presented in Table 1. The reaction conditions would typically involve heating the dihalopyridine precursor with an excess of pyrrolidine, which can also serve as the solvent, or in the presence of a high-boiling point aprotic solvent such as dimethylformamide (DMF) or N-methyl-2-pyrrolidone (NMP). The addition of a non-nucleophilic base, for instance, potassium carbonate or triethylamine, may be employed to scavenge the hydrogen chloride generated during the reaction.

Table 1: Proposed Synthesis of 3-Bromo-5-chloro-2-(pyrrolidin-1-yl)pyridine

| Reactant 1 | Reactant 2 | Reagents/Conditions | Product |

|---|

The synthesis of the dihalopyridine precursor itself can be accomplished through various methods, including the diazotization of an aminopyridine followed by a Sandmeyer-type reaction. google.com For example, the diazotization of an appropriate aminodichloropyridine in the presence of a bromide source would yield the desired 2,3-dichloro-5-bromopyridine.

Synthetic Strategies for 3-Bromo-5-[(pyrrolidin-1-yl)methyl]pyridine

The synthesis of 3-bromo-5-[(pyrrolidin-1-yl)methyl]pyridine involves the introduction of a pyrrolidinomethyl group at the 5-position of a 3-bromopyridine scaffold. A common and effective strategy for achieving this is through the nucleophilic substitution of a halomethylpyridine with pyrrolidine.

A key intermediate in this approach is 3-bromo-5-(bromomethyl)pyridine. The synthesis of this intermediate can be initiated from 3-bromo-5-methylpyridine. patsnap.com The methyl group of 3-bromo-5-methylpyridine can be halogenated, typically brominated, using a radical initiator such as N-bromosuccinimide (NBS) in the presence of a radical initiator like benzoyl peroxide or AIBN (azobisisobutyronitrile) under photochemical or thermal conditions. This reaction selectively brominates the benzylic position, yielding 3-bromo-5-(bromomethyl)pyridine.

Once the bromomethyl intermediate is obtained, the final step is a nucleophilic substitution reaction with pyrrolidine. Pyrrolidine, acting as a nucleophile, displaces the bromide ion from the methylene group to form the desired 3-bromo-5-[(pyrrolidin-1-yl)methyl]pyridine. This reaction is typically carried out in a suitable solvent, such as acetonitrile or tetrahydrofuran (THF), and may be facilitated by the presence of a base to neutralize the hydrobromic acid byproduct.

An alternative approach could involve the reductive amination of 3-bromo-5-formylpyridine with pyrrolidine. The aldehyde can be reduced in the presence of the amine using a reducing agent like sodium cyanoborohydride or sodium triacetoxyborohydride to form the target compound. chemicalbook.com

Table 2: Proposed Synthesis of 3-Bromo-5-[(pyrrolidin-1-yl)methyl]pyridine

| Step | Starting Material | Reagents/Conditions | Intermediate/Product |

|---|---|---|---|

| 1 | 3-Bromo-5-methylpyridine | N-Bromosuccinimide (NBS), Radical initiator (e.g., AIBN), Heat/Light | 3-Bromo-5-(bromomethyl)pyridine |

Control of Regioselectivity in Amination Reactions

The regioselectivity of amination reactions on polysubstituted pyridine rings is a critical factor in the synthesis of specific isomers. In the context of preparing this compound and its analogues, controlling the position of pyrrolidine introduction is paramount. Several factors influence the regiochemical outcome of these reactions. sigmaaldrich.com

In nucleophilic aromatic substitution (SNAr) on dihalopyridines, the inherent electronic properties of the pyridine ring play a significant role. The pyridine nitrogen is electron-withdrawing, which deactivates the ring towards electrophilic attack but activates it for nucleophilic substitution, particularly at the α (2- and 6-) and γ (4-) positions. When two different halogen atoms are present, the nature of the halogen can also influence reactivity. Generally, the order of leaving group ability in SNAr reactions is F > Cl > Br > I. However, the carbon-halogen bond strength and the electronic effects can lead to deviations from this trend.

For a substrate like 3,5-dibromopyridine, direct amination with pyrrolidine would likely lead to a mixture of products, with substitution potentially occurring at either the 3- or 5-position. To achieve regioselectivity, one approach is to introduce a directing group or to utilize a precursor where the two positions are electronically or sterically differentiated.

Palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, offer a powerful tool for the regioselective formation of C-N bonds. The choice of phosphine ligand on the palladium catalyst can significantly influence the regioselectivity of the amination of dihalopyridines. Sterically hindered ligands can direct the amination to the less sterically hindered position.

Another strategy involves the use of pyridine N-oxides. The N-oxide group is strongly activating for nucleophilic substitution at the 2- and 4-positions. A 3,5-dihalopyridine can be converted to its N-oxide, which can then undergo regioselective amination. Subsequent deoxygenation of the N-oxide would yield the desired aminopyridine.

Purification and Characterization Techniques in Synthesis

The successful synthesis of this compound and its analogues is contingent upon effective purification and thorough characterization to confirm the identity and purity of the final products.

Purification: Following the chemical transformation, the crude reaction mixture typically contains the desired product along with unreacted starting materials, byproducts, and residual reagents. Purification is essential to isolate the target compound. Common techniques employed include:

Extraction: A liquid-liquid extraction is often the first step in the work-up procedure to separate the organic product from aqueous soluble impurities. The pH of the aqueous layer can be adjusted to facilitate the separation of basic pyridine derivatives. chemicalbook.com

Column Chromatography: This is a widely used and effective method for separating compounds based on their differential adsorption to a stationary phase, typically silica gel. rsc.org A solvent system (eluent) of appropriate polarity is chosen to achieve separation of the product from impurities.

Recrystallization: For solid compounds, recrystallization from a suitable solvent or solvent mixture can be a highly effective method for obtaining high-purity crystalline material.

Distillation: For liquid products with sufficient thermal stability, distillation, including vacuum distillation for high-boiling point compounds, can be used for purification.

Characterization: Once purified, the structure and identity of the synthesized compounds are confirmed using a variety of spectroscopic techniques:

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR and 13C NMR are indispensable tools for structural elucidation. 1H NMR provides information about the number and chemical environment of protons, and coupling patterns can reveal the connectivity of adjacent protons. 13C NMR provides information about the carbon skeleton of the molecule. Two-dimensional NMR techniques, such as COSY, HSQC, and HMBC, can be used to establish detailed structural connectivity. rsc.org

Mass Spectrometry (MS): Mass spectrometry provides information about the molecular weight of the compound and can offer insights into its structure through fragmentation patterns. High-resolution mass spectrometry (HRMS) can determine the elemental composition of the molecule with high accuracy. nih.gov

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the presence of specific functional groups in a molecule based on their characteristic absorption of infrared radiation.

Melting Point Analysis: For solid compounds, the melting point is a useful indicator of purity. A sharp melting point range is characteristic of a pure compound.

A combination of these purification and characterization techniques is essential to ensure the isolation and unambiguous identification of the target this compound derivatives.

Computational and Theoretical Chemistry Studies

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely employed to predict the molecular properties of organic compounds.

The first step in a computational study is typically geometry optimization, where the molecule's most stable three-dimensional arrangement (the one with the lowest energy) is determined. For a molecule like 3-bromo-5-(pyrrolidin-1-yl)pyridine, this would involve finding the optimal bond lengths, bond angles, and dihedral angles. The planarity of the pyridine (B92270) ring and the puckering of the pyrrolidine (B122466) ring, as well as the orientation of the pyrrolidine ring with respect to the pyridine ring, are key structural parameters.

Following geometry optimization, an electronic structure analysis can be performed to understand the distribution of electrons within the molecule. This includes the calculation of molecular orbital energies and the visualization of electron density. These calculations help in understanding the molecule's reactivity and physical properties.

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. The two most important molecular orbitals are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

HOMO : This orbital has the highest energy and is occupied by electrons. It represents the ability of a molecule to donate electrons. A higher HOMO energy suggests a better electron-donating capability.

LUMO : This is the lowest energy orbital that is unoccupied. It represents the ability of a molecule to accept electrons. A lower LUMO energy indicates a better electron-accepting capability.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an important indicator of a molecule's kinetic stability, chemical reactivity, and electronic transport properties. A large HOMO-LUMO gap implies high stability and low reactivity. For this compound, the electron-donating pyrrolidinyl group would be expected to raise the HOMO energy, while the electron-withdrawing bromine atom and pyridine ring would influence the LUMO energy.

Table 1: Significance of Frontier Molecular Orbitals

| Orbital | Description | Chemical Significance |

| HOMO | Highest Occupied Molecular Orbital | Represents the ability to donate electrons. Involved in reactions with electrophiles. |

| LUMO | Lowest Unoccupied Molecular Orbital | Represents the ability to accept electrons. Involved in reactions with nucleophiles. |

| HOMO-LUMO Gap | Energy difference between HOMO and LUMO | Indicates chemical reactivity, kinetic stability, and electronic excitability. |

This table is for illustrative purposes to explain the concepts of FMO analysis.

Natural Bond Orbital (NBO) analysis is a computational technique that provides a description of the bonding and electronic structure of a molecule in terms of localized electron-pair bonding units (Lewis structures). NBO analysis can provide insights into:

Hybridization : The hybridization of atomic orbitals to form bonds.

Bonding and Antibonding Interactions : The nature of the chemical bonds (sigma, pi) and the presence of antibonding orbitals.

Charge Distribution : The distribution of electron density among the atoms, providing a more detailed picture than simple atomic charges.

Intra- and Intermolecular Interactions : The delocalization of electron density from filled (donor) NBOs to empty (acceptor) NBOs, which can be used to quantify hyperconjugative and steric interactions.

In this compound, NBO analysis could be used to study the delocalization of the nitrogen lone pair of the pyrrolidine ring into the pyridine ring, which contributes to the electronic properties of the molecule.

DFT calculations can be used to compute various chemical reactivity descriptors that help in predicting the reactive behavior of a molecule. These descriptors are derived from the energies of the frontier molecular orbitals.

Table 2: Common Reactivity Descriptors

| Descriptor | Formula | Interpretation |

| Electronegativity (χ) | χ = -(EHOMO + ELUMO)/2 | The ability of a molecule to attract electrons. |

| Chemical Hardness (η) | η = (ELUMO - EHOMO)/2 | Resistance to change in electron distribution. |

| Chemical Softness (S) | S = 1/η | The reciprocal of hardness; indicates high reactivity. |

| Electrophilicity Index (ω) | ω = χ²/2η | A measure of the electrophilic character of a molecule. |

This table provides the definitions of common reactivity descriptors and is for illustrative purposes.

These descriptors provide a quantitative measure of the molecule's reactivity and can be used to compare the reactivity of different compounds.

Molecular Dynamics Simulations and Conformational Analysis

Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. For a flexible molecule like this compound, MD simulations can provide valuable insights into its conformational dynamics.

The key flexible part of this molecule is the bond connecting the pyrrolidine ring to the pyridine ring. Rotation around this C-N bond can lead to different conformations (spatial arrangements of atoms). MD simulations can be used to:

Explore the Conformational Landscape : Identify the most stable conformations and the energy barriers between them.

Simulate Dynamic Behavior : Understand how the molecule behaves at a given temperature, including vibrational and rotational motions.

Study Solvent Effects : Investigate how the presence of a solvent influences the conformational preferences of the molecule.

The results of MD simulations can be used to generate a potential energy surface, which maps the energy of the molecule as a function of its geometry, providing a comprehensive understanding of its flexibility.

Advanced Applications in Chemical Research

Utilization in Materials Science Research

The distinct electronic and structural characteristics of the 3-Bromo-5-(pyrrolidin-1-yl)pyridine scaffold make it a valuable component in the design and synthesis of novel functional materials. The pyridine (B92270) ring, an electron-deficient aromatic system, coupled with the electron-donating pyrrolidine (B122466) group, creates a push-pull electronic environment. This intrinsic property is highly desirable in the development of materials with specific optoelectronic properties.

While direct research articles detailing the use of this compound in specific material applications are emerging, its classification by chemical suppliers under categories such as "OLED Materials," "Polymer Science," and "Organic Monomers" indicates its potential and relevance in these areas. bldpharm.com The bromo-substituent on the pyridine ring serves as a key functional handle for cross-coupling reactions, a cornerstone of modern materials synthesis. This allows for the incorporation of the 3-(pyrrolidin-1-yl)pyridine unit into larger conjugated systems, such as conductive polymers or the organic ligands of metal-organic frameworks (MOFs).

For instance, pyridine-appended pyrene derivatives have been investigated as hole-transporting materials in Organic Light-Emitting Diodes (OLEDs). nih.gov The synthesis of such materials often involves the coupling of a bromo-pyridine precursor with other aromatic units. The presence of the pyrrolidine group in this compound could further modulate the solubility, morphology, and electronic properties of the resulting materials, potentially leading to improved device performance. The development of soluble OLED materials is a key area of research for enabling cost-effective fabrication of large-area displays. researchgate.netbohrium.com

Role in Catalyst Design and Ligand Development

The nitrogen atom of the pyridine ring and the potential for substitution at the bromine position make this compound an attractive scaffold for the design of novel ligands for catalysis. The pyrrolidine group can also influence the steric and electronic environment of a metal center, thereby tuning the catalytic activity and selectivity.

Pyridine-Core Pincer Ligands

Pyridine-based pincer ligands are a class of tridentate ligands that have shown remarkable efficacy in a wide range of catalytic transformations. These ligands typically bind to a metal center in a meridional fashion, imparting high stability to the resulting metal complex. The synthesis of such ligands often involves the functionalization of a central pyridine core.

Research has demonstrated the synthesis of lutidine-based PNN-type metal pincer complexes incorporating pyrrolidine substituents on the N-arm of the pincer ligand. acs.org While this study does not specifically use the bromo-substituted variant, this compound represents a readily available starting material for the synthesis of analogous pincer ligands. The bromine atom can be converted to other functional groups, such as phosphines or amines, through established synthetic methodologies, allowing for the construction of the pincer framework. The resulting complexes, particularly with ruthenium, have shown promise in various catalytic applications. arabjchem.org

Application in Catalytic Hydrogenation

Ruthenium complexes bearing pyridine-based ligands are well-known for their catalytic activity in hydrogenation and transfer hydrogenation reactions. arabjchem.orgresearchgate.netnih.gov These reactions are fundamental processes in organic synthesis, enabling the reduction of a wide variety of functional groups.

Specifically, ruthenium complexes with PNN pincer ligands containing chiral pyrrolidines have been synthesized and investigated. acs.org These complexes, after activation, can catalyze hydrogenation reactions. The pyrrolidine moiety plays a crucial role in defining the steric and electronic environment around the ruthenium center, which in turn influences the catalytic performance. Although the specific use of a complex derived from this compound in catalytic hydrogenation has not been explicitly detailed in the reviewed literature, the foundational research on related systems strongly suggests its potential in this domain. The development of efficient and selective catalysts for hydrogenation is a continuous effort in both academic and industrial research. arabjchem.org

Precursor in Complex Molecule Synthesis

The presence of multiple functional groups in this compound makes it a valuable intermediate in the multi-step synthesis of complex organic molecules, including biologically active compounds and pharmaceuticals. mdpi.comnih.gov The bromine atom allows for the introduction of various substituents through cross-coupling reactions, while the pyridine and pyrrolidine rings can be further functionalized or serve as key pharmacophoric elements.

For example, the synthesis of 5-bromo-3-(1-methyl-2-pyrrolidinyl)pyridine, a closely related structure, has been described, highlighting the synthetic accessibility of such compounds. chemicalbook.com Pyrrolidine derivatives, in general, are precursors in the synthesis of a wide range of drugs. mdpi.com The versatility of bromo-organic compounds in organic synthesis is well-established, serving as key intermediates for forming new carbon-carbon and carbon-heteroatom bonds. sci-hub.se

While a specific, complete synthesis of a marketed drug starting from this compound is not detailed in the provided search results, the compound's structural motifs are present in various biologically active molecules. For instance, 3-(3-Aryl-pyrrolidin-1-yl)-5-aryl-1,2,4-triazine derivatives have been synthesized and shown to possess antibacterial activity. nih.gov The synthesis of such complex heterocyclic systems often relies on building blocks like this compound. As an important intermediate in organic synthesis, it is utilized in the production of pharmaceutical intermediates and other fine chemicals. patsnap.com Its role as a building block is crucial for the development of new therapeutic agents. nbinno.com

Derivatives and Analogs: Synthesis and Research Focus

Synthesis of Pyridine (B92270) and Pyrrolidine-Based Derivatives

The synthesis of derivatives from 3-Bromo-5-(pyrrolidin-1-yl)pyridine predominantly involves leveraging the carbon-bromine bond for cross-coupling reactions. These reactions are fundamental in modern organic synthesis for creating new carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds.

Palladium-Catalyzed Cross-Coupling Reactions:

Suzuki-Miyaura Coupling: This reaction is a powerful and widely used method for forming C-C bonds by coupling an organoboron compound (like a boronic acid) with an organic halide. harvard.edu For this compound, a Suzuki reaction with various aryl or heteroaryl boronic acids, catalyzed by a palladium complex (e.g., Pd(PPh₃)₄), can replace the bromine atom with a range of substituted aromatic or heterocyclic rings. mdpi.comnih.govresearchgate.net This method is valued for its tolerance of numerous functional groups and generally good yields. nih.gov

Buchwald-Hartwig Amination: To form C-N bonds, the Buchwald-Hartwig amination is the method of choice. wikipedia.orglibretexts.org This palladium-catalyzed reaction couples the aryl bromide with a primary or secondary amine in the presence of a strong base. researchgate.net Applying this to this compound allows for the introduction of various amino groups at the 3-position, leading to the synthesis of N-substituted 3-amino-5-(pyrrolidin-1-yl)pyridine derivatives. The reaction's scope is broad, accommodating a wide variety of amine coupling partners. wikipedia.org

General synthetic approaches for pyrrolidine (B122466) and pyridine derivatives are well-established, often involving multi-component reactions or cyclization strategies to build the heterocyclic rings themselves. tandfonline.comorganic-chemistry.org However, when starting with a pre-formed scaffold like this compound, functionalization of the existing rings is the more direct path to new derivatives.

Exploration of Isomeric and Substituted Pyrrolidinylpyridines

The structural arrangement of the pyrrolidine and pyridine rings, along with the substitution pattern, is critical for determining a molecule's chemical and biological properties. Research efforts include the synthesis and study of various isomers and more complex substituted analogs.

Isomeric Variations: A key constitutional isomer of the title compound is 3-Bromo-5-(pyrrolidin-2-yl)pyridine . glpbio.comuni.lu In this isomer, the pyridine moiety is attached to a carbon atom (the 2-position) of the pyrrolidine ring, rather than the nitrogen atom. This change significantly alters the molecule's three-dimensional shape, basicity, and hydrogen bonding capabilities, as the pyrrolidine ring now contains a secondary amine (N-H) group. The synthesis of such isomers requires different strategies, often building one of the heterocyclic rings onto the other pre-formed ring.

Polysubstituted Derivatives: The core structure can be further elaborated to create polysubstituted pyrrolidinylpyridines. An example from the literature is 2-Amino-6-(pyrrolidin-1-yl)-4-p-tolylpyridine-3,5-dicarbonitrile . nih.gov This complex derivative features additional substituents on the pyridine ring, including an amino group, a tolyl group, and two cyano groups, in addition to the pyrrolidine ring. The synthesis of such highly functionalized molecules typically involves a multi-component reaction where the various substituents are introduced as part of the ring-forming process. nih.gov

Development of Diverse Chemical Entities through Functionalization

The bromine atom in this compound acts as a versatile functional handle, enabling its conversion into a multitude of other chemical groups. This functionalization is key to developing diverse libraries of compounds for screening and research.

Key Functionalization Reactions:

C-C Bond Formation: As discussed, the Suzuki-Miyaura coupling is a primary method for introducing new aryl and heteroaryl groups. nih.gov This allows for the systematic exploration of how different aromatic substituents at the 3-position affect the molecule's properties.

C-N Bond Formation: The Buchwald-Hartwig amination provides access to a wide array of 3-amino pyridine derivatives. researchgate.netchemspider.com The introduced amino group can be a simple amine or a more complex heterocyclic structure, greatly expanding the chemical diversity.

Cyanation (C-CN Bond Formation): The bromo group can be replaced with a cyano (-CN) group, another important functional group in medicinal chemistry. ekb.eg This transformation can be achieved through palladium-catalyzed cyanation reactions using reagents such as potassium cyanide (KCN) or zinc cyanide (Zn(CN)₂). nih.gov The resulting 3-cyano-5-(pyrrolidin-1-yl)pyridine can serve as an intermediate for further reactions, as the cyano group can be hydrolyzed to a carboxylic acid or reduced to an aminomethyl group.

The table below summarizes some of the key functionalization strategies starting from this compound.

| Reaction Type | Key Reagents | Product Class | Bond Formed |

|---|---|---|---|

| Suzuki-Miyaura Coupling | Ar-B(OH)₂, Pd Catalyst, Base | 3-Aryl-5-(pyrrolidin-1-yl)pyridines | Carbon-Carbon |

| Buchwald-Hartwig Amination | R₂NH, Pd Catalyst, Base | 3-(Dialkylamino)-5-(pyrrolidin-1-yl)pyridines | Carbon-Nitrogen |

| Cyanation | KCN or Zn(CN)₂, Pd Catalyst | 3-Cyano-5-(pyrrolidin-1-yl)pyridine | Carbon-Carbon (C-CN) |

Spectroscopic and Analytical Characterization in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural analysis of organic molecules, providing detailed information about the chemical environment of atomic nuclei such as hydrogen (¹H NMR) and carbon (¹³C NMR). While specific experimental data for 3-Bromo-5-(pyrrolidin-1-yl)pyridine is not extensively detailed in publicly accessible literature, the expected spectral features can be predicted based on its chemical structure and comparison with analogous compounds.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound is anticipated to exhibit distinct signals corresponding to the protons of the pyridine (B92270) ring and the pyrrolidine (B122466) substituent. The aromatic region would likely display three signals for the pyridine ring protons. The proton at the C2 position is expected to appear as a doublet, coupled to the C4 proton. Similarly, the proton at C6 would also present as a doublet, coupled to the C4 proton. The C4 proton would likely be observed as a triplet (or more accurately, a doublet of doublets) due to coupling with both the C2 and C6 protons. The pyrrolidine ring protons would typically appear in the aliphatic region of the spectrum. The protons on the carbons adjacent to the nitrogen atom (α-protons) would be deshielded and appear at a lower field compared to the protons on the other carbons of the pyrrolidine ring (β-protons).

¹³C NMR Spectroscopy: The carbon NMR spectrum would provide complementary information, showing distinct signals for each unique carbon atom in the molecule. The carbon atoms of the pyridine ring would resonate in the aromatic region, with their chemical shifts influenced by the bromine and pyrrolidinyl substituents. The carbon atom attached to the bromine (C3) would be significantly affected. The carbon atoms of the pyrrolidine ring would appear in the aliphatic region.

Predicted NMR Data for this compound:

| Atom | Predicted ¹H NMR Chemical Shift (ppm) | Predicted ¹³C NMR Chemical Shift (ppm) |

| Pyridine C2-H | ~8.2-8.4 | ~145-150 |

| Pyridine C4-H | ~7.3-7.5 | ~125-130 |

| Pyridine C6-H | ~8.0-8.2 | ~140-145 |

| Pyrrolidine α-CH₂ | ~3.2-3.4 | ~45-50 |

| Pyrrolidine β-CH₂ | ~1.9-2.1 | ~25-30 |

| Pyridine C3 | - | ~110-115 |

| Pyridine C5 | - | ~150-155 |

Note: The predicted values are estimates and may vary depending on the solvent and other experimental conditions.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain insights into its structure through the analysis of its fragmentation patterns.

For this compound, the electron ionization (EI) mass spectrum would be expected to show a prominent molecular ion peak (M⁺). Due to the presence of bromine, which has two major isotopes (⁷⁹Br and ⁸¹Br) in approximately a 1:1 ratio, the molecular ion peak would appear as a characteristic doublet (M⁺ and M+2⁺) of nearly equal intensity. This isotopic pattern is a definitive indicator of the presence of a single bromine atom in the molecule.

The fragmentation of the molecular ion would likely involve the loss of fragments from the pyrrolidine ring or the cleavage of the C-N bond connecting the pyrrolidine ring to the pyridine moiety. Common fragmentation pathways could include the loss of an ethyl group (C₂H₅) or the entire pyrrolidinyl radical.

Predicted Mass Spectrometry Data for this compound:

| m/z Value | Interpretation |

| 226/228 | Molecular ion peak [M]⁺ / [M+2]⁺ |

| 197/199 | Loss of an ethyl group [M-C₂H₅]⁺ |

| 156/158 | Loss of the pyrrolidinyl radical [M-C₄H₈N]⁺ |

| 70 | Pyrrolidinyl cation [C₄H₈N]⁺ |

Note: The m/z values correspond to the major bromine isotope (⁷⁹Br) and its isotopic partner (⁸¹Br).

Spectroscopic Analysis of Related Pyridine Derivatives

The spectroscopic features of this compound can be better understood by comparing them with those of related pyridine derivatives. The position and nature of substituents on the pyridine ring significantly influence the electronic environment and, consequently, the NMR and other spectroscopic data.

For instance, in the ¹H NMR spectrum of 2-amino-5-bromopyridine, the pyridine protons are observed at chemical shifts that are influenced by the electron-donating amino group and the electron-withdrawing bromo group. The proton ortho to the amino group is typically shifted to a higher field (lower ppm) compared to an unsubstituted pyridine, while the protons in proximity to the bromine atom are deshielded.

In another related compound, N-[5-Bromo-2-methylpyridine-3-yl]acetamide, the ¹H NMR spectrum shows distinct signals for the pyridine protons, the methyl group, and the acetyl group. The chemical shifts of the pyridine protons are influenced by the bromo, methyl, and acetamido substituents, leading to a unique spectral pattern that allows for its structural confirmation. The mass spectrum of this compound would also exhibit the characteristic isotopic pattern for a single bromine atom.

The analysis of such related compounds provides a valuable framework for interpreting the spectroscopic data of more complex substituted pyridines like this compound. The systematic study of how different substituents affect the spectral properties is crucial for the structural elucidation of novel pyridine derivatives.

Q & A

Q. 1.1. What are the critical steps in designing a synthesis route for 3-Bromo-5-(pyrrolidin-1-yl)pyridine?

Methodological Answer: A robust synthesis typically involves:

- Substrate Selection : Start with a pyridine core (e.g., 3,5-dihalopyridine) to introduce bromine and pyrrolidine groups sequentially. For brominated precursors, analogs like 3-bromo-2-fluoro-6-(pyrrolidin-1-yl)pyridine (Catalog #HB521-1) suggest halogenated intermediates are viable .

- Pyrrolidine Introduction : Use Buchwald-Hartwig amination or nucleophilic aromatic substitution (SNAr) under heated conditions (80–120°C) with palladium catalysts (e.g., Pd(OAc)₂) and ligands (XPhos).

- Purification : Column chromatography (silica gel, ethyl acetate/hexane) is standard for isolating brominated pyridines, as seen in purification protocols for similar compounds like 5-bromo-2-chloro-3-iodopyridine .

Q. 1.2. How can researchers optimize purification of brominated pyridine derivatives?

Methodological Answer:

- Chromatography : Use gradient elution (e.g., 5–30% ethyl acetate in hexane) to separate polar byproducts. For example, 5-bromo-2-chloro-3-iodopyridine is purified via silica gel columns .

- Recrystallization : Test solvents like dichloromethane/hexane or ethanol/water for high-purity crystals.

- Analytical Confirmation : Validate purity via HPLC (C18 column, acetonitrile/water mobile phase) and ¹H/¹³C NMR (compare shifts with analogs like 3-bromo-2-methoxypyridine ).

Advanced Research Questions

Q. 2.1. How does the electronic environment of this compound influence its reactivity in cross-coupling reactions?

Methodological Answer:

- Electron-Donating Effects : The pyrrolidine group at position 5 donates electron density via resonance, activating the pyridine ring for electrophilic substitution. This contrasts with electron-withdrawing groups (e.g., -Br at position 3), which deactivate the ring.

- Suzuki-Miyaura Coupling : The bromine at position 3 is primed for coupling with boronic acids (e.g., 2-bromo-3-methylpyridine-5-boronic acid ). Optimize with Pd(PPh₃)₄ (1–5 mol%) and K₂CO₃ in THF/water (80°C, 12h).

- Contradictions in Reactivity : If coupling fails at position 3, steric hindrance from pyrrolidine or competing side reactions (e.g., dehalogenation) may occur. Use DFT calculations to map charge distribution or switch to Sonogashira conditions (CuI co-catalyst) .

Q. 2.2. What strategies resolve contradictions in regioselectivity during functionalization?

Methodological Answer:

- Competitive Pathways : For example, bromine at position 3 may undergo unexpected displacement due to neighboring-group participation. Systematically test leaving groups (Cl vs. Br) and catalysts (Pd vs. Ni).

- Kinetic vs. Thermodynamic Control : Vary reaction temperature (e.g., 25°C vs. 100°C) to favor one pathway. For analogs like 5-bromo-2-methoxypyridine, higher temperatures shift selectivity toward thermodynamic products .

- Isolation of Intermediates : Use LC-MS or in situ IR to detect transient species. For unresolved contradictions, employ isotopic labeling (e.g., ¹⁵N-pyridine) to track mechanistic pathways .

Data Contradiction Analysis

Q. 3.1. How should researchers address inconsistent yields in palladium-mediated reactions?

Methodological Answer:

- Catalyst Screening : Test Pd(OAc)₂, PdCl₂, or Pd(dba)₂ with ligands (XPhos, SPhos) to identify optimal combinations.

- Oxygen Sensitivity : Use Schlenk techniques for air-sensitive catalysts, as seen in protocols for 2-bromo-3-methylpyridine-5-boronic acid .

- Byproduct Analysis : Characterize black Pd precipitates (indicative of catalyst decomposition) via SEM-EDS and adjust solvent polarity (e.g., switch from DMF to toluene).

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.